molecular formula C21H23N3O2 B12268623 2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

Cat. No.: B12268623
M. Wt: 349.4 g/mol
InChI Key: JVOOUDJOGCTBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is an organic compound that features a complex structure with a methoxyphenyl group and a pyrazolylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide typically involves multiple steps. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the acetamide moiety yields an amine derivative.

Scientific Research Applications

2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The methoxyphenyl and pyrazolylphenyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]acetamide

InChI

InChI=1S/C21H23N3O2/c1-24-15-19(14-23-24)18-8-6-16(7-9-18)10-11-22-21(25)13-17-4-3-5-20(12-17)26-2/h3-9,12,14-15H,10-11,13H2,1-2H3,(H,22,25)

InChI Key

JVOOUDJOGCTBPO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.